molecular formula C17H23NO B3416007 Dextrorphan-d3 CAS No. 524713-57-3

Dextrorphan-d3

Cat. No.: B3416007
CAS No.: 524713-57-3
M. Wt: 260.39 g/mol
InChI Key: JAQUASYNZVUNQP-PGDUQUMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dextrorphan-d3 is synthesized by the O-demethylation of dextromethorphan-d3. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide in an organic solvent like methanol or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of dextromethorphan-d3 to this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the preparation of dextromethorphan-d3, followed by its O-demethylation under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain this compound of high purity .

Chemical Reactions Analysis

Types of Reactions

Dextrorphan-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted derivatives with various functional groups .

Scientific Research Applications

Dextrorphan-d3 is widely used in scientific research, including:

Mechanism of Action

Dextrorphan-d3 exerts its effects primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors. It acts as a low-affinity uncompetitive NMDA antagonist, blocking the receptor and preventing the excitatory effects of glutamate. This action is responsible for its analgesic and anticonvulsant properties. Additionally, this compound interacts with sigma-1 receptors and α3/β4 nicotinic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Its use as an internal standard in mass spectrometry makes it invaluable in pharmacokinetic and forensic studies .

Properties

IUPAC Name

(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-PGDUQUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269335
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524713-57-3
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524713-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextrorphan-d3
Reactant of Route 2
Dextrorphan-d3
Reactant of Route 3
Dextrorphan-d3
Reactant of Route 4
Reactant of Route 4
Dextrorphan-d3
Reactant of Route 5
Dextrorphan-d3
Reactant of Route 6
Dextrorphan-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.